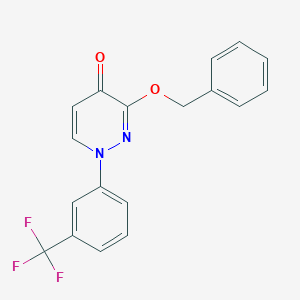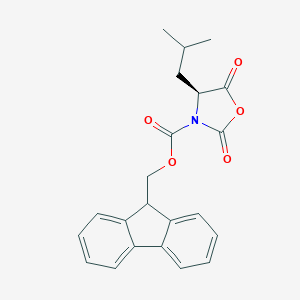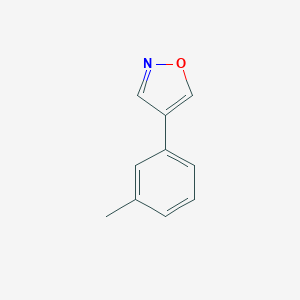
4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyridazinone derivatives and has been extensively studied for its various properties.
Mechanism of Action
The mechanism of action of 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- is not fully understood. However, it is believed to exert its anti-inflammatory and anti-cancer effects by inhibiting certain enzymes and pathways involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to programmed cell death.
Advantages and Limitations for Lab Experiments
The advantages of using 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- in lab experiments include its potential as an anti-inflammatory and anti-cancer agent. It has shown promising results in various animal models and has the potential to be developed into a therapeutic agent. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use.
Future Directions
There are several future directions for the study of 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)-. One potential direction is to further investigate its anti-inflammatory properties and explore its potential use in the treatment of inflammatory diseases. Additionally, more studies are needed to fully understand its mechanism of action and optimize its use as an anti-cancer agent. Furthermore, the development of new analogs of this compound may lead to the discovery of more potent and selective compounds with potential therapeutic applications.
Synthesis Methods
The synthesis of 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-(trifluoromethyl)phenyl hydrazine with 3-phenylpropionyl chloride in the presence of a base. The resulting product is then subjected to cyclization in the presence of a suitable reagent to obtain the desired compound.
Scientific Research Applications
The compound 4(1H)-Pyridazinone, 3-(phenylmethoxy)-1-(3-(trifluoromethyl)phenyl)- has potential applications in various scientific research areas. It has been studied for its anti-inflammatory properties and has shown promising results in reducing inflammation in various animal models. Additionally, this compound has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
CAS RN |
146824-83-1 |
|---|---|
Molecular Formula |
C18H13F3N2O2 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-phenylmethoxy-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
InChI |
InChI=1S/C18H13F3N2O2/c19-18(20,21)14-7-4-8-15(11-14)23-10-9-16(24)17(22-23)25-12-13-5-2-1-3-6-13/h1-11H,12H2 |
InChI Key |
AVMFZGAPUSUDOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=NN(C=CC2=O)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NN(C=CC2=O)C3=CC=CC(=C3)C(F)(F)F |
Other CAS RN |
146824-83-1 |
synonyms |
3-phenylmethoxy-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)

![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)








